Regioisomeric Carboxamide Position: 3-Carboxamide vs. 4-Carboxamide Differentiation
The target compound bears the carboxamide at the isoxazole 3-position, whereas its closest commercially catalogued analog – 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide – positions the carboxamide at the 4-position. In the broader isoxazole-carboxamide literature, Song et al. (2014) directly compared 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide scaffolds and reported that the 3-carboxamide regioisomer exhibits distinct hydrogen-bond donor/acceptor geometry and different metabolic stability profiles [1]. Although direct head-to-head pharmacological data for the full target compound versus its 4-carboxamide analog are not publicly available, this scaffold-level evidence establishes that the 3-carboxamide vs. 4-carboxamide positional isomerism is a non-trivial structural variable that can influence target engagement and ADME properties [1].
| Evidence Dimension | Regioisomeric carboxamide position on isoxazole ring |
|---|---|
| Target Compound Data | 3-carboxamide substitution (CAS 2034599-60-3) |
| Comparator Or Baseline | 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide (4-carboxamide isomer, EvitaChem catalog) |
| Quantified Difference | Positional isomerism; Song et al. (2014) demonstrated differential biological profiles for 3-carboxamide vs. 4-carboxamide scaffolds (quantitative SAR data not publicly accessible for the full target-analog pair) |
| Conditions | Scaffold-level comparison: 5-methylisoxazole-3-carboxamide vs. 5-methylisoxazole-4-carboxamide (Song et al., Current Pharmaceutical, 2014) |
Why This Matters
A procurement decision selecting the 4-carboxamide analog as a 'close substitute' for the 3-carboxamide target compound would introduce a regioisomeric variable with documented potential to alter biological activity, compromising experimental reproducibility.
- [1] Song Y et al. Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Current Pharmaceutical. 2014; pp. 146-152. Cited in US Patent 11,236,056 (2022). View Source
